3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

Nicotinic acetylcholine receptor Ligand-gated ion channel Binding affinity

3-Amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one (CAS 1018274-29-7) is a fully methylated, low-molecular-weight (192.22 g/mol) heterocyclic compound belonging to the pyrazolo[4,3-c]pyridin-4-one class. Its computed physicochemical profile includes an XLogP3-AA of 0.4, a topological polar surface area of 64.2 Ų, a single hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds, indicating a compact, rigid scaffold with balanced hydrophilicity.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
CAS No. 1018274-29-7
Cat. No. B3200554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
CAS1018274-29-7
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=NN2C)N)C(=O)N1C
InChIInChI=1S/C9H12N4O/c1-5-4-6-7(9(14)12(5)2)8(10)11-13(6)3/h4H,1-3H3,(H2,10,11)
InChIKeyZNAKUWNXISHQBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one (CAS 1018274-29-7): Core Scaffold Identity and Physicochemical Baseline for Sourcing Decisions


3-Amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one (CAS 1018274-29-7) is a fully methylated, low-molecular-weight (192.22 g/mol) heterocyclic compound belonging to the pyrazolo[4,3-c]pyridin-4-one class [1]. Its computed physicochemical profile includes an XLogP3-AA of 0.4, a topological polar surface area of 64.2 Ų, a single hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds, indicating a compact, rigid scaffold with balanced hydrophilicity [1]. This substitution pattern—bearing methyl groups at the N1, N5, and C6 positions—defines a specific chemical space within the class that differentiates it from close des-methyl or ethyl-substituted analogs in terms of lipophilicity, metabolic vulnerability, and molecular recognition properties.

Why Generic Pyrazolo[4,3-c]pyridin-4-one Substitution Fails for nAChR-Focused and Physicochemically Constrained Discovery Programs


The pyrazolo[4,3-c]pyridin-4-one scaffold is a privileged structure exploited in multiple therapeutic areas, including kinase inhibition, anti-HIV research, PDE1 inhibition, and protein–protein interaction disruption [1][2]. However, within this broad class, even subtle changes to the substitution pattern—such as replacing the N5-methyl with an ethyl group or removing the C6-methyl group—can profoundly alter target engagement, physicochemical properties, and off-target profiles. A documented example within this scaffold class shows that compound 12c (a pyrazolo[4,3-c]pyridin-4-one derivative bearing a specific substitution array) exhibited an anti-HIV-1 IC₅₀ of 3.67 µM, whereas closely related analogs 12a, 12b, and 12e displayed markedly different potency and therapeutic indices [1]. This observation underscores that generic class-level assumptions about activity are unreliable; the precise substitution pattern—in this case, the 1,5,6-trimethyl configuration—must be evaluated against quantitative comparator data to justify a procurement or selection decision.

Quantitative Differentiation Evidence for 3-Amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one Versus Closest Structural Analogs


Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: Target Compound Kd vs. Class-Level Absence of Data for Des-Ethyl/Des-Methyl Analogs

3-Amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one was directly evaluated for binding to the nicotinic acetylcholine receptor (nAChR) in a quantitative radioligand displacement assay, yielding a Kd of 1.80 × 10³ nM (1.8 µM) [1]. In contrast, the closest commercially available analogs—3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one (CAS 1018497-10-3), 3-amino-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one (MFCD16620138), and 3-amino-1,2-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one (CAS 900863-27-6)—have no publicly reported nAChR binding data, either positive or negative, within authoritative databases (PubChem, ChEMBL, BindingDB) as of the search date. The presence of a measured Kd for the 1,5,6-trimethyl derivative, however modest, constitutes a verified interaction anchor for programs requiring nAChR target engagement or counter-screening, a data point entirely absent for the comparator analogs.

Nicotinic acetylcholine receptor Ligand-gated ion channel Binding affinity

Lipophilicity (XLogP3-AA) Differentiation: Trimethyl Congener vs. 5-Ethyl Analog

The computed lipophilicity (XLogP3-AA) of 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is 0.4, reflecting a balanced hydrophilicity–hydrophobicity profile [1]. The closest analog bearing an N5-ethyl group (CAS 1018497-10-3) shares the same molecular formula (C₉H₁₂N₄O) and molecular weight (192.22 g/mol) but, by virtue of the ethyl substitution, is predicted to exhibit a higher XLogP3-AA value (estimated at approximately 0.9–1.1 based on the additive contribution of an additional methylene unit, each increment contributing roughly +0.5 log units) [1][2]. This difference of approximately 0.5–0.7 log units translates to a 3- to 5-fold difference in partition coefficient, which can significantly influence membrane permeability, aqueous solubility, and non-specific protein binding.

Lipophilicity Physicochemical property Drug-likeness

Topological Polar Surface Area and Rigidity: Trimethyl Scaffold vs. Des-Methyl Analogs

The topological polar surface area (TPSA) of 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is 64.2 Ų, with zero rotatable bonds [1]. In comparison, the 3-amino-6-methyl analog (lacking the N1-methyl and N5-methyl groups) has a TPSA of 80.0 Ų (PubChem CID 28559038), while the 3-amino-1,2-dihydro analog (CAS 900863-27-6) has a TPSA of 87.6 Ų (PubChem CID 15094610). The lower TPSA of the 1,5,6-trimethyl derivative—resulting from the methylation of both ring nitrogen atoms—correlates with improved predicted blood–brain barrier (BBB) permeability, as TPSA values below 70–80 Ų are generally associated with higher CNS penetration potential [2]. Additionally, the presence of zero rotatable bonds in the target compound imparts maximal conformational rigidity, which can translate into enhanced selectivity and binding entropy advantage relative to more flexible analogs.

Polar surface area Blood-brain barrier permeability Drug design

Substructure-Level Differentiation: 1,5,6-Tri-N-Methyl Pattern as a Metabolic Soft Spot Shield Relative to Unsubstituted NH Analogs

The 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one scaffold bears methyl groups on both ring nitrogen atoms (N1 and N5) and the C6 position, effectively blocking all endocyclic NH sites. In contrast, the 3-amino-1,2-dihydro analog (CAS 900863-27-6) possesses an unsubstituted N2–H site, and the 3-amino-6-methyl analog bears an unsubstituted N1–H site. Unsubstituted endocyclic NH groups in heterocyclic scaffolds are well-established sites of oxidative metabolism by cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) and of phase II glucuronidation/sulfation [1]. The complete N-methylation of the target compound eliminates these metabolic soft spots, a structural feature that is expected to confer superior metabolic stability in hepatic microsome or hepatocyte assays. While direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly available for this compound set, the structural rationale is grounded in broadly accepted medicinal chemistry principles for improving metabolic stability through site-blocking N-methylation [2].

Metabolic stability N-Methylation Cytochrome P450

Prioritized Application Scenarios for 3-Amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one Based on Verified Differentiation Evidence


nAChR Tool Compound for SAR Expansion and Counter-Screening Cascades

The confirmed nAChR Kd of 1.8 µM (Section 3, Evidence Item 1) positions this compound as a tractable starting point for medicinal chemistry programs targeting nicotinic acetylcholine receptors. Unlike its closest structural analogs—which lack any reported nAChR binding data—this compound provides a verified interaction anchor. It can serve as a reference ligand for radioligand displacement assays, a chemical probe for target engagement studies, or a negative control in programs screening for nAChR off-target activity. Procurement is justified when a program requires a pyrazolo[4,3-c]pyridin-4-one scaffold with a documented nAChR interaction profile [1].

CNS-Penetrant Lead Optimization with Constrained Lipophilicity and Polar Surface Area

The combination of XLogP3-AA = 0.4, TPSA = 64.2 Ų, and zero rotatable bonds (Section 3, Evidence Items 2 and 3) makes this compound ideally suited for CNS drug discovery programs where brain penetration is essential. The TPSA value falls below the 70 Ų threshold associated with favorable BBB permeability, while the lower lipophilicity relative to the 5-ethyl analog reduces the risk of off-target promiscuity. Programs that require a rigid, low-TPSA heterocyclic core for CNS indications should select this compound over analogs with higher TPSA and greater conformational flexibility [1][2].

Metabolic Stability-Driven Hit-to-Lead Optimization via N-Methyl Blocking Strategy

The fully N-methylated scaffold—lacking any unsubstituted endocyclic NH groups (Section 3, Evidence Item 4)—is structurally pre-optimized to resist oxidative metabolism and phase II conjugation. For programs with stringent pharmacokinetic requirements (e.g., long half-life, low clearance), this compound offers a metabolic stability advantage over des-methyl analogs that retain vulnerable NH sites. While direct microsomal stability data are needed for quantitative confirmation, the structural rationale provides a defensible basis for selecting this compound over NH-bearing alternatives in early-stage hit triage [3].

Quote Request

Request a Quote for 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.